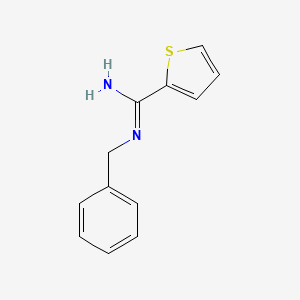

N-Benzylthiophene-2-carboximidamide

Description

N-Benzylthiophene-2-carboximidamide is a heterocyclic organic compound featuring a thiophene ring substituted at the 2-position with a carboximidamide group and a benzyl moiety. This compound is of interest in medicinal chemistry for its structural versatility, particularly in targeting enzymes or receptors requiring both aromatic and polar interactions .

Properties

Molecular Formula |

C12H12N2S |

|---|---|

Molecular Weight |

216.30 g/mol |

IUPAC Name |

N'-benzylthiophene-2-carboximidamide |

InChI |

InChI=1S/C12H12N2S/c13-12(11-7-4-8-15-11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14) |

InChI Key |

WHDFHXQRTIKNEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(C2=CC=CS2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylthiophene-2-carboximidamide typically involves the reaction of thiophene-2-carboxylic acid with benzylamine under specific conditions. The process may include the use of coupling agents and catalysts to facilitate the formation of the desired product . Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-Benzylthiophene-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives .

Scientific Research Applications

N-Benzylthiophene-2-carboximidamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-Benzylthiophene-2-carboximidamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of neuronal nitric oxide synthase by binding to the enzyme’s active site, thereby preventing the production of nitric oxide . This inhibition is crucial for its potential therapeutic effects in treating neurodegenerative diseases and melanoma .

Comparison with Similar Compounds

Structural Analog: N-(1H-Benzimidazol-2-yl)-2-thiophenecarboxamide

Key Differences :

- Substituent : Replaces the benzyl group with a benzimidazole ring (a bicyclic system with two nitrogen atoms).

- Electronic Effects : The benzimidazole introduces additional π-π stacking capacity and hydrogen-bonding sites via its aromatic nitrogen atoms.

- Biological Implications: Benzimidazole derivatives are known for antimicrobial and anticancer activities due to their ability to intercalate DNA or inhibit topoisomerases. In contrast, the benzyl group in the target compound may favor interactions with hydrophobic enzyme pockets .

Data Table 1: Structural and Functional Comparison

| Property | N-Benzylthiophene-2-carboximidamide | N-(1H-Benzimidazol-2-yl)-2-thiophenecarboxamide |

|---|---|---|

| Core Structure | Thiophene + carboximidamide | Thiophene + carboxamide |

| Substituent | Benzyl | Benzimidazole |

| Hydrogen Bond Donors | 2 (NH₂ groups) | 3 (two from benzimidazole, one from amide) |

| LogP (Predicted) | ~2.5 (higher lipophilicity) | ~1.8 (moderate lipophilicity) |

| Potential Applications | Enzyme inhibitors, antivirals | Antimicrobial agents, DNA intercalators |

Fused Thiophene Derivatives: Benzo[b]thiophene and Benzo[b]naphtho[2,3-d]thiophene

Key Differences :

- Structure : Benzo[b]thiophene (CAS 95-15-8) and its naphtho-fused analog incorporate fused benzene and thiophene rings, creating extended aromatic systems.

- Electronic Properties : Extended conjugation increases electron delocalization, enhancing UV absorption and fluorescence. These compounds are often used in materials science (e.g., organic semiconductors) rather than pharmacology.

- Reactivity: Fused systems exhibit reduced electrophilic substitution reactivity compared to monosubstituted thiophenes like this compound, which retains a reactive carboximidamide group for functionalization .

Data Table 2: Comparison with Fused Thiophenes

Pharmaceutical Salts: Benzathine Benzylpenicillin

Research Findings and Implications

- Synthetic Accessibility : The benzyl group in this compound simplifies synthesis compared to benzimidazole derivatives, which require multi-step cyclization.

- Pharmacokinetics : Predicted higher logP values suggest superior blood-brain barrier penetration relative to benzimidazole analogs, making it a candidate for central nervous system targets.

- Thermodynamic Stability : The carboximidamide group may confer resistance to hydrolysis compared to carboxamides, as seen in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.